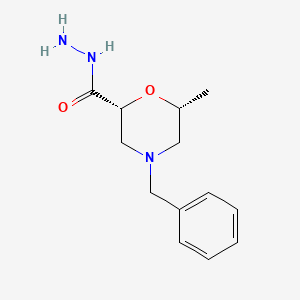

Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide

Description

Molecular Formula: C₁₃H₁₉N₃O₂

Molecular Weight: 249.31 g/mol

Structure: Features a morpholine ring substituted with a benzyl group at position 4, a methyl group at position 6, and a carbohydrazide functional group at position 2. The stereochemistry (2R,6R) is critical for its interactions and biological activity .

Synthesis: Typically synthesized via hydrazine hydrate reacting with 4-benzyl-6-methylmorpholine derivatives under controlled conditions. Oxidation, reduction, and substitution reactions further diversify its derivatives .

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide |

InChI |

InChI=1S/C13H19N3O2/c1-10-7-16(8-11-5-3-2-4-6-11)9-12(18-10)13(17)15-14/h2-6,10,12H,7-9,14H2,1H3,(H,15,17)/t10-,12-/m1/s1 |

InChI Key |

WOGUXPOXPGGVPB-ZYHUDNBSSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C(=O)NN)CC2=CC=CC=C2 |

Canonical SMILES |

CC1CN(CC(O1)C(=O)NN)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzyl-6-methylmorpholine with hydrazine hydrate under controlled conditions to form the carbohydrazide derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halides (e.g., bromine, chlorine) in the presence of a base, amines in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of alcohols and amines.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences

Functional Groups :

- The carbohydrazide group in the target compound enables nucleophilic substitution and hydrogen bonding, unlike the carboxylic acid in its hydrochloride derivative .

- Oxadiazole or carbonitrile substituents in analogs increase lipophilicity, enhancing blood-brain barrier penetration .

Ring Systems :

- Morpholine vs. Piperazine : Morpholine’s oxygen atom enhances polarity, while piperazine’s nitrogen facilitates base-catalyzed reactions .

- Stereochemistry : The (2R,6R) configuration in the target compound and its hydrochloride derivative is crucial for AMPA receptor interactions, whereas (2S,6S) enantiomers show reduced activity .

Biological Activity

Rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 4-benzyl-6-methylmorpholine with carbohydrazide derivatives. The process can be optimized through various synthetic routes that enhance yield and purity.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives based on morpholine structures have shown efficacy against a range of bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 1-Benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | IC50 = 15 µM |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. For example, it has been shown to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism.

| Enzyme | Inhibition (IC50) | Reference |

|---|---|---|

| α-glucosidase | 15 µM (best-performing derivative) | |

| AChE (acetylcholinesterase) | Moderate inhibition noted |

Case Studies

- Antimicrobial Efficacy : In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable zone of inhibition, suggesting its potential as an antibacterial agent.

- α-Glucosidase Inhibition : A comparative study with standard drugs like acarbose showed that certain derivatives of the compound had superior inhibitory activity against α-glucosidase, indicating their potential use in managing glycemic control.

Research Findings

Research has consistently highlighted the relevance of morpholine derivatives in medicinal chemistry. The biological activities observed in this compound align with the broader trends in drug discovery focusing on heterocyclic compounds.

Key Findings:

- Antimicrobial Properties : Morpholine-based compounds have been documented to possess broad-spectrum antibacterial and antifungal activities.

- Enzyme Inhibition : The ability to inhibit enzymes such as α-glucosidase and AChE positions these compounds as candidates for therapeutic applications in diabetes and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.